3-Ethyl-5-nitro-1-benzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 3-Ethyl-5-nitro-1-benzofuran-2-carboxylic acid, can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones or aldehydes . For instance, the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base can yield benzofuran derivatives . Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed . Additionally, microwave-assisted synthesis has been explored for its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-nitro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
3-Ethyl-5-nitro-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The biological activity of 3-Ethyl-5-nitro-1-benzofuran-2-carboxylic acid is attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components . Additionally, the benzofuran ring can intercalate with DNA, disrupting its function and leading to antibacterial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen instead of the oxygen atom.
Benzothiophene: An analog with a sulfur instead of the oxygen atom.
Isobenzofuran: The isomer with oxygen in the adjacent position.
Uniqueness
3-Ethyl-5-nitro-1-benzofuran-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid functional groups, which impart distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
CAS No. |
88521-70-4 |
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Molecular Formula |
C11H9NO5 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
3-ethyl-5-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO5/c1-2-7-8-5-6(12(15)16)3-4-9(8)17-10(7)11(13)14/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
FLDAGVWEMZBFKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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